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2-Nitrosopyridine

Cat. No.: B1345732
CAS No.: 65291-83-0
M. Wt: 108.10 g/mol
InChI Key: UJMHYOGYJDQSOH-UHFFFAOYSA-N
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Description

Overview of Nitroso Compounds in Chemical Sciences

Nitroso compounds, characterized by the presence of a nitroso functional group (-N=O), are a versatile class of organic compounds. ontosight.ai They are known for their high reactivity, which makes them valuable intermediates in a wide array of chemical transformations. ontosight.aiwikipedia.org This reactivity stems from the nitrogen-oxygen double bond, which can participate in various reactions, including cycloadditions, ene reactions, and reactions with nucleophiles and electrophiles. rsc.org

In organic synthesis, nitroso compounds serve as building blocks for the creation of complex nitrogen-containing molecules, which are often key components of pharmaceuticals, agrochemicals, and materials. rsc.orgaquigenbio.com They can be synthesized through methods such as the oxidation of hydroxylamines or the reduction of nitro compounds. wikipedia.org The specific properties and reactivity of a nitroso compound are influenced by the nature of the organic moiety attached to the nitroso group. ontosight.ai

Significance of the Pyridine (B92270) Moiety in Organic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in both natural products and synthetic compounds. lifechemicals.comopenaccessjournals.com It is a six-membered aromatic ring containing one nitrogen atom, which imparts a set of unique properties. wikipedia.org The nitrogen atom's lone pair of electrons makes pyridine basic and capable of forming hydrogen bonds, which is crucial for its role in biological systems and as a ligand in coordination chemistry. nih.govingentaconnect.com

Structurally related to benzene, the pyridine ring is found in numerous important molecules, including vitamins like nicotinamide (B372718) and pyridoxine, and a vast number of pharmaceuticals. lifechemicals.comnih.gov Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. rsc.org The versatility of the pyridine scaffold allows for a wide range of chemical modifications, making it a cornerstone in drug discovery and development. nih.govijpsonline.com

Historical Context of 2-Nitrosopyridine Research

The study of C-nitroso compounds dates back to 1874, with early research fascinated by their characteristic blue or green colors in the monomeric state and their tendency to form colorless dimers. acs.org The development of synthetic methods and the investigation of their reactivity were major focuses of early research. acs.org A significant advancement in the field was the preparation of the synthetically useful this compound from 2-aminopyridine (B139424), as described by Taylor and co-workers. nih.gov This provided a valuable alternative to the direct nitrosation of aromatic compounds, which is often limited to electron-rich systems. nih.gov Since then, research into this compound and its derivatives has expanded, particularly exploring their applications in cycloaddition reactions and as ligands in coordination chemistry. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O B1345732 2-Nitrosopyridine CAS No. 65291-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrosopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c8-7-5-3-1-2-4-6-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMHYOGYJDQSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215638
Record name Pyridine, nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65291-83-0
Record name Pyridine, nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065291830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Precursor Chemistry

Established Synthetic Routes to 2-Nitrosopyridine

The primary challenge in synthesizing this compound lies in its reactive nature. While arylnitroso compounds can often be prepared through the direct nitrosation of electron-rich aromatic systems, the pyridine (B92270) ring's electron-deficient character necessitates alternative approaches. mdpi.com

A notable and effective route for preparing synthetically useful quantities of this compound begins with the precursor 2-aminopyridine (B139424). mdpi.comnih.gov This method, developed by Taylor and coworkers, involves the conversion of the primary amino group into a nitroso group. nih.govacs.org The process is a multi-step transformation that avoids the harsh conditions of direct nitrosation.

The key steps of this synthesis are outlined below:

StepReagentsIntermediate/ProductPurpose
12-Aminopyridine, Dimethylsulfide, N-Chlorosuccinimide (NCS)SulfilimineFormation of an intermediate by reacting the amino group with dimethylsulfide and an electrophilic chlorine source.
2Oxidation (e.g., with a suitable oxidizing agent)This compoundOxidation of the intermediate to yield the final nitroso product.

This sequence provides a reliable pathway to this compound, making it accessible for subsequent synthetic applications. mdpi.comnih.gov

Due to its high reactivity, this compound is often generated in situ for immediate consumption in reactions, most notably as a dienophile in hetero-Diels-Alder (HDA) reactions. medchemexpress.comrcsi.com This approach circumvents the need to isolate the often-unstable nitroso compound. Acylnitroso species, which are even more reactive, are commonly generated in situ from the corresponding hydroxamic acids using oxidizing agents like periodate (B1199274) salts. mdpi.comnih.gov A similar principle applies to generating other reactive nitroso species for immediate use in cycloadditions. rcsi.com The in situ generation ensures that the dienophile is present in low concentrations and reacts quickly with the diene component, minimizing degradation or side reactions. This compound and its derivatives are particularly effective dienophiles in these reactions for creating complex heterocyclic scaffolds. medchemexpress.comnih.gov

The chemistry of this compound is dominated by its participation in cycloaddition reactions and its tendency to dimerize. In organic solvents, nitroso compounds can exist in equilibrium between their monomeric form and a dimeric azodioxy form. mdpi.com This dimerization represents a key competitive pathway that can reduce the concentration of the reactive monomeric nitroso species available for desired reactions like the Diels-Alder cycloaddition.

The mechanism of the hetero-Diels-Alder reaction involving nitroso compounds is generally understood to be a concerted, asynchronous process. beilstein-journals.org When an unsymmetrical diene is used, the reaction can lead to two different regioisomers, termed proximal and distal. beilstein-journals.org The regioselectivity of the cycloaddition is highly dependent on several factors, including the substituents on both the diene and the nitrosopyridine, as well as reaction conditions such as the presence of a catalyst. beilstein-journals.org For instance, copper(I) catalysis has been explored in the reaction of this compound with various dienes to control the outcome of the cycloaddition. beilstein-journals.org

In Situ Generation for Reactive Applications

Synthesis of Substituted this compound Derivatives

The synthesis of substituted 2-nitrosopyridines allows for the fine-tuning of the molecule's electronic and steric properties, which is crucial for controlling its reactivity and selectivity in subsequent reactions. Various derivatives have been prepared, often to serve as tailored dienophiles in the synthesis of complex molecules. nih.gov

Substituted 2-nitrosopyridines are considered ideal dienophiles because they balance reactivity and stability more effectively than many aryl or acyl nitroso compounds. nih.gov A common strategy involves starting with an appropriately substituted 2-aminopyridine and applying a similar synthetic sequence as for the parent compound.

The following table summarizes the synthesis of several substituted this compound derivatives reported in the literature.

Target CompoundPrecursor / MethodApplication / ContextReference(s)
6-Methyl-2-nitrosopyridineFrom 6-methyl-2-aminopyridineUsed as a dienophile in Diels-Alder reactions with thebaine and other dienes. nih.govscribd.com
2-Acetamido-5-nitrosopyridineFrom 2-acetaminopyridine via reaction with fuming nitric acid and sulfuric acid.Synthetic intermediate. google.com
6-Methyl-3-nitroso-2,4-pyridinediol derivativesFrom 6-methyl-2,4-pyridinediol, followed by nitrosation.Synthesis of chelating agents for metal ions. usm.edu

The synthesis of 6-methyl-2-nitrosopyridine, for example, has been used in the highly efficient and enantioselective copper-catalyzed nitroso Diels-Alder reaction with various 1,3-dienes to produce synthetically valuable 3,6-dihydro-1,2-oxazines. rsc.org Similarly, other substitution patterns are accessible, enabling the creation of a diverse range of nitroso-heterocycles for specific applications in organic synthesis. acs.org

Chemical Reactivity and Reaction Mechanisms

Dimerization and Dissociation Equilibria of 2-Nitrosopyridine

A distinctive feature of C-nitroso compounds is their tendency to exist in a reversible equilibrium between a monomeric form and a dimeric azodioxide form. at.ua In the case of this compound, this equilibrium is significantly influenced by the electronic properties of the pyridine (B92270) ring and the surrounding medium.

Unlike many aromatic C-nitroso compounds, such as nitrosobenzene (B162901), which are typically monomeric in solution at room temperature, this compound derivatives form a substantial quantity of dimers under the same conditions. at.uaacs.org In the solid state, C-nitroso compounds are generally found as dimers. acs.org Upon dissolution, these dimers tend to dissociate into monomers, establishing an equilibrium. researchgate.net For this compound, this equilibrium can be observed even at ambient temperatures. acs.org

In the gas phase, the equilibrium has been studied using techniques like HeI spectroscopy. at.ua The equilibrium is sensitive to pressure; changes in pressure will shift the equilibrium towards the side with fewer or more moles of gas to offset the change, in accordance with Le Châtelier's principle. libretexts.org In solution, the equilibrium is readily studied by NMR spectroscopy, which can distinguish between the monomer and dimer species. at.uaresearchgate.net The Z-dimer-to-monomer equilibrium constant for this compound was measured to be 0.208 in (CDCl2)2 at 303 K. at.ua

The dimerization of this compound results in the formation of azodioxide dimers, which can exist as two primary isomers: E (trans) and Z (cis). at.uamdpi.com Computational studies have revealed that these isomers can, in turn, adopt several different conformations. acs.orgnih.govfigshare.com Depending on the medium and the specific computational model used, this compound dimer can have up to three conformers for both the Z and E forms. acs.org

Each of these conformers possesses a different solvation energy, meaning the stability of a particular conformer can be highly dependent on the solvent. acs.orgnih.govfigshare.com For instance, while the E-dimer of nitrosobenzene is more stable in the gas phase, the Z-form is favored in chloroform. acs.orgnih.gov In the case of the this compound dimer, the Z-form is notably stabilized by two transannular bonding interactions that occur between the nitrogen atom of one pyridine ring and the closest carbon atom of the other ring. acs.org

The dimerization of aromatic C-nitroso compounds is a thermodynamically and kinetically complex process. The interconversion between Z and E isomers in the gas phase or solution is not a simple unimolecular rotation but a two-step process involving dissociation into monomers followed by re-dimerization. mdpi.com Direct thermal unimolecular E-Z interconversion is considered symmetry-forbidden. mdpi.com

Gas-phase dimerization reactions are characterized by large, negative entropies of activation, indicating a highly ordered transition state and making the equilibrium strongly dependent on temperature. acs.orgnih.govsci-hub.se The dimerization reaction enthalpy for nitrosobenzene is approximately -22 to -26 kJ·mol⁻¹, with a Gibbs free energy of around 30-33 kJ·mol⁻¹. mdpi.com For 2-nitrosopyridines, an interesting phenomenon occurs where the enthalpy and entropy terms for dimerization nearly cancel each other out. acs.orgnih.govfigshare.com This cancellation makes the equilibrium particularly sensitive to other influencing factors.

The kinetics of dissociation vary for the different isomers. For one aromatic nitroso compound, the dissociation rate constant (k_D) for the cis dimer was found to be 9.63 s⁻¹, while for the trans dimer, it was 1.91 s⁻¹. at.ua

Table 1: Thermodynamic and Kinetic Parameters for Nitroso Compound Dimerization

Compound/ParameterValueConditionsSource
This compound Z-Dimer-to-Monomer Equilibrium Constant (K)0.208(CDCl2)2, 303 K at.ua
Nitrosobenzene Dimerization Enthalpy (ΔrH°)-22.15 to -26.21 kJ·mol⁻¹Gas Phase mdpi.com
Nitrosobenzene Dimerization Gibbs Energy (ΔrG°)30.08 to 33.39 kJ·mol⁻¹Gas Phase mdpi.com
Dissociation Rate Constant (k_D) for cis-dimer9.63 s⁻¹Data for a reference aromatic nitroso compound at.ua
Dissociation Rate Constant (k_D) for trans-dimer1.91 s⁻¹

The position of the monomer-dimer equilibrium is dictated by a delicate balance of structural and environmental (media) effects. acs.orgnih.gov

Structural Effects: The electron-deficient nature of the pyridine ring in this compound is presumed to favor dimerization. sci-hub.se In contrast, electron-donating substituents on a nitrosoarene ring stabilize the monomer through resonance and disfavor dimerization. sci-hub.se Steric hindrance, particularly from ortho substituents, can force the nitroso group out of the plane of the aromatic ring, which diminishes resonance stabilization of the monomer and thus promotes dimerization. sci-hub.se

Media Effects: As noted previously, the near-cancellation of enthalpy and entropy terms for this compound dimerization makes media effects especially significant. acs.orgnih.govfigshare.com Solvent polarity can influence the relative stabilities of the various E and Z conformers due to their different solvation energies. acs.orgnih.gov Temperature has a profound impact, with lower temperatures generally favoring the dimeric form. acs.org

The electronic structure of the nitroso group, which features high-energy HOMO orbitals and allows for n → π* and π → π* transitions, is responsible for its significant photochemical and electrochemical reactivity. at.ua

Photochemical Reactivity: A notable photochemical reaction is the photodissociation of nitroso dimers. at.ua Irradiation of the colorless or yellowish dimers, often in the solid state or at cryogenic temperatures, can break the N-N bond to generate the corresponding blue or green colored monomers. at.ua This reversible, light-induced color change is a form of photochromism. at.ua The process can be reversed by warming, which allows the monomers to re-dimerize. at.uamdpi.com This phenomenon makes nitroso dimers model systems for studying solid-state reaction mechanisms and potential molecular switches. at.ua

Electrochemical Reactivity: The nitroso group is electrochemically active. at.ua Nitroso compounds can readily form reactive nitroxide radicals, which are relatively stable in aromatic systems. at.ua This property allows aromatic nitroxides to be used as effective spin traps for detecting other, more transient radicals in electrochemical or photochemical systems. at.ua

Influence of Structural and Media Effects on Dimerization

Diels-Alder Reactions of this compound (Hetero-Diels-Alder Reactions)

This compound is an excellent dienophile in hetero-Diels-Alder reactions, a type of [4+2] cycloaddition where one or more atoms in the diene or dienophile is a heteroatom. medchemexpress.combeilstein-journals.org These reactions are powerful tools in organic synthesis, allowing for the rapid construction of complex, nitrogen- and oxygen-containing heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.orgmdpi.com Substituted 2-nitrosopyridines are often chosen for these reactions because they offer an ideal combination of high reactivity and stability compared to other nitroso species. nih.gov

The reaction involves the cycloaddition of this compound with a conjugated diene to form a 3,6-dihydro-2H-1,2-oxazine ring system. beilstein-journals.org A key challenge and area of research in these reactions is controlling the regioselectivity and stereoselectivity.

When an unsymmetrical diene reacts with this compound, two different regioisomers can be formed, termed "proximal" and "distal." beilstein-journals.orgbeilstein-journals.org The regioselectivity is highly dependent on the substituents on the diene, the reaction conditions (temperature, solvent), and the presence of a catalyst. beilstein-journals.orgbeilstein-journals.org

Thermal (uncatalyzed) reactions of this compound with some dienes, like 1,3-pentadiene (B166810), show low regioselectivity. acs.orgnih.gov However, the use of a copper(I) catalyst can dramatically influence the outcome. beilstein-journals.orgacs.orgnih.gov For example, the Cu(CH₃CN)₄⁺-catalyzed reaction of this compound with 1,3-pentadiene shows a marked improvement in regioselectivity, favoring the distal product. nih.gov Furthermore, highly enantioselective nitroso-Diels-Alder reactions can be achieved using chiral copper catalyst systems, yielding cycloadducts in high yields and with excellent enantiomeric excess. rsc.orgnih.gov

Table 2: Regioselectivity in the Diels-Alder Reaction of this compound with Unsymmetrical Dienes

DieneConditionsProduct Ratio (proximal:distal)Source
(E)-1,3-PentadieneThermal (uncatalyzed)~53:47 acs.org
Cu(CH₃CN)₄⁺ catalyzed10:90 nih.gov
(E,E)-2,4-HexadienolThermal (uncatalyzed)34:66 acs.org
1-PhenylbutadieneThermal (uncatalyzed)Complete proximal selectivity acs.orgnih.gov

Mechanism of Nitroso Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction involving a nitroso compound like this compound and a conjugated diene is a cornerstone in organic synthesis for creating 3,6-dihydro-2H-1,2-oxazine structures. beilstein-journals.org These structures are valuable intermediates for producing a wide array of biologically active molecules. beilstein-journals.orgresearchgate.net The reaction's mechanism, particularly whether it proceeds in a single concerted step or through multiple steps, has been a subject of detailed investigation.

Concerted vs. Stepwise Mechanisms

Computational studies, particularly those employing density functional theory (DFT), have provided significant insights into the mechanistic pathways of nitroso hetero-Diels-Alder reactions. researchgate.netbeilstein-journals.org The prevailing evidence from these studies indicates that the reaction generally follows a concerted mechanism . researchgate.netbeilstein-journals.org This means that the two new carbon-heteroatom bonds are formed in a single transition state. wikipedia.org

Pioneering computational work by Houk and others has demonstrated that the intermolecular nitroso hetero-Diels-Alder reaction proceeds in a concerted fashion. beilstein-journals.orgresearchgate.net While a concerted pathway is favored, the possibility of a stepwise mechanism, which would involve the formation of a diradical or zwitterionic intermediate, has also been considered. nih.govtsijournals.commdpi.com For instance, if the imine nitrogen of a dienophile is protonated or coordinated to a strong Lewis acid, the mechanism can shift to a stepwise pathway. tsijournals.com However, for typical nitroso hetero-Diels-Alder reactions, the concerted model is widely accepted. nih.gov

Regioselectivity in Nitroso Diels-Alder Reactions

When an unsymmetrical diene reacts with a nitroso compound like this compound, the formation of two different regioisomers is possible. The control of this regioselectivity is a critical aspect of the synthetic utility of the nitroso Diels-Alder reaction. beilstein-journals.orgbeilstein-journals.org

Factors Influencing Regioselectivity (Substituents, Conditions)

The regiochemical outcome of the nitroso Diels-Alder reaction is highly dependent on a variety of factors:

Substituents: The nature and position of substituents on both the diene and the nitroso dienophile have a profound effect. beilstein-journals.orgbeilstein-journals.org Electron-donating groups (EDG) on the diene and electron-withdrawing groups (EWG) on the dienophile generally accelerate the reaction and influence the regioselectivity. numberanalytics.commasterorganicchemistry.com For instance, in reactions with 1-substituted dienes, the interaction between the diene's HOMO (highest at the C4 position) and the nitroso nitrogen's LUMO strongly favors the formation of one particular regioisomer. beilstein-journals.orgresearchgate.net

Reaction Conditions: Temperature, pressure, and the choice of solvent can also impact regioselectivity. beilstein-journals.orgbeilstein-journals.orgnumberanalytics.com The reversibility of the hetero-Diels-Alder reaction means that under certain conditions (e.g., higher temperatures), the thermodynamically more stable product may be favored over the kinetically preferred one. beilstein-journals.orgbeilstein-journals.org

Proximal and Distal Adduct Formation

The two possible regioisomers are often referred to as proximal and distal adducts. This terminology describes the relative orientation of the highest priority substituent on the diene with respect to the nitroso group's oxygen atom. researchgate.net

For 1-substituted dienes , the formation of the proximal isomer is generally favored. This is attributed to the dominant interaction between the HOMO at the C4 position of the diene and the LUMO of the nitroso nitrogen. beilstein-journals.orgresearchgate.net

For 2-substituted dienes , the directing effect is weaker, and the distal isomer is often slightly preferred. beilstein-journals.orgbeilstein-journals.org However, the outcome can be influenced by the specific nature of the dienophile. beilstein-journals.org

The interplay of steric and electronic effects ultimately determines the ratio of proximal to distal adducts. For example, a bulky substituent at the C1 position of the diene and an electron-donating group at C2 will favor the distal isomer, while a non-bulky substituent at C1 and an electron-withdrawing group at C2 will lead to the proximal isomer. beilstein-journals.org

Metal-Catalyzed Regiocontrol (e.g., Cu(I) Catalysis)

The regioselectivity of the nitroso Diels-Alder reaction can be significantly enhanced and even reversed through the use of metal catalysts. beilstein-journals.org Copper(I) complexes, in particular, have proven to be effective in controlling the regiochemical outcome. beilstein-journals.orgresearchgate.net

In the Cu(I)-catalyzed reaction of this compound derivatives with various dienes, the coordination of both the nitroso dienophile and the diene to the copper center plays a decisive role in directing the regioselectivity. beilstein-journals.org For example, in the reaction between a piperidinyl-substituted diene and 2-methyl-6-nitrosopyridine, increasing the concentration of a Cu(I) catalyst dramatically improved the ratio of the major regioisomer from 2:1 to 16:1. beilstein-journals.org The use of chiral ligands in conjunction with Cu(I) catalysts can also lead to high levels of both regioselectivity and enantioselectivity. researchgate.netnih.govresearcher.life

The following table summarizes the effect of a Cu(I) catalyst on the regioselectivity of the reaction between 2-methyl-6-nitrosopyridine and a substituted diene.

Catalyst ConcentrationRegioisomeric Ratio (Major:Minor)
Low2:1
High16:1

This table illustrates the significant improvement in regioselectivity with increased catalyst concentration in a specific reaction. beilstein-journals.org

Stereoselectivity in Nitroso Diels-Alder Reactions

The Nitroso Diels-Alder (NDA) reaction is a powerful method for the synthesis of 3,6-dihydro-2H-1,2-oxazine scaffolds, which are valuable intermediates in the creation of biologically active molecules. beilstein-journals.org The stereoselectivity of this reaction, particularly with this compound as the dienophile, is a critical aspect that influences the structure of the final products.

In Diels-Alder reactions involving cyclic dienes and dienophiles, two primary stereochemical outcomes are possible: endo and exo addition. libretexts.org The endo product is generally favored kinetically due to secondary orbital interactions, a phenomenon known as the Alder endo rule. wikipedia.orgmasterorganicchemistry.com This preference holds true for many nitroso Diels-Alder reactions, where the transition state leading to the endo adduct is lower in energy. beilstein-journals.org

However, the stereochemical outcome can be influenced by several factors. Steric effects can override the typical endo selectivity, leading to the formation of the exo isomer, which is often the thermodynamically more stable product. wikipedia.orgnih.gov For instance, the use of bulky substituents on either the diene or the dienophile can favor the exo product. nih.gov Computational studies have shown that increasing the size of a trialkylsilyloxy group at the C2 position of a diene can systematically shift the selectivity from endo to exo. nih.gov

The reaction of this compound with colchicine (B1669291), for example, can yield two regioisomeric adducts, with the major isomer resulting from cycloaddition with an endo preference. nih.gov

The introduction of chiral ligands in metal-catalyzed nitroso Diels-Alder reactions provides a powerful strategy for achieving enantioselectivity, generating specific stereoisomers. google.com Copper(I) complexes with various chiral bidentate phosphine (B1218219) ligands have proven particularly effective in catalyzing asymmetric NDA reactions involving this compound and its derivatives. google.comrsc.orgrcsi.com

For instance, the reaction of 6-methyl-2-nitrosopyridine with cyclic 1,3-dienes in the presence of a Cu(I) complex of (S)-SEGPHOS affords the corresponding cycloadducts in high yields and with high enantioselectivities. scribd.com The chelation of the pyridine and the nitroso oxygen to the copper center is believed to generate a monomeric nitrosopyridine–catalyst complex that reacts with the diene. scribd.commdpi.com

Different chiral ligands can be employed to optimize the enantiomeric excess (ee) of the product. Ligands such as (S)-BINAP and (S)-DifluoroPhos have been successfully used in these reactions. nih.gov For example, in the reaction of 6-methyl-2-nitrosopyridine with a spirocyclic diene, the use of (S)-DifluoroPhos resulted in the highest ee value of 96%. nih.gov Similarly, the [CuPF₆(MeCN)₄]/Walphos-CF₃ catalyst system has been shown to be highly effective for the NDA reaction of this compound with various dienes, yielding cycloadducts in quantitative amounts with excellent enantioselectivities. researchgate.netacs.org

The choice of ligand can significantly impact the stereochemical outcome. Studies with acyclic 2-silyloxy-1,3-dienes have shown that ligands like (S)-DIFLUORPHOS can provide better results than (S)-SEGPHOS, leading to products with excellent regio- and enantioselectivities. scribd.comnih.gov

Table 1: Influence of Chiral Ligands on Enantioselectivity in Nitroso Diels-Alder Reactions

Dienophile Diene Catalyst/Ligand Enantiomeric Excess (ee) Reference
6-methyl-2-nitrosopyridine 1,3-Cyclohexadiene Cu(I)/(S)-SEGPHOS High scribd.com
6-methyl-2-nitrosopyridine Spirocyclic diene Cu(I)/(S)-DifluoroPhos 96% nih.gov
This compound Various dienes [CuPF₆(MeCN)₄]/Walphos-CF₃ Very good to excellent researchgate.net
Endo/Exo Preference

Post-Cycloaddition Transformations of Adducts

The cycloadducts resulting from the reaction of this compound with dienes are versatile intermediates that can undergo a variety of subsequent transformations. The elaboration of the oxazine (B8389632) ring, particularly through the cleavage of the inherently weak N-O bond, provides access to a diverse range of functionalized molecules. researchgate.netmdpi.com

N-O Bond Cleavage and Formation of 1,4-Amino Alcohols

A primary transformation of the [4+2] cycloadducts derived from this compound is the reductive cleavage of the N-O bond within the dihydro-1,2-oxazine ring. mdpi.com This reaction is a key step as it unmasks a 1,4-amino alcohol functionality, which is a valuable synthon in organic synthesis. researchgate.netmdpi.com Various reagents and conditions have been successfully employed to facilitate this cleavage.

Common methods include:

Catalytic Hydrogenation : Hydrogenation over metal catalysts such as Platinum(IV) oxide (PtO₂) can effectively reduce the N-O bond. nih.gov

Dissolving Metal Reductions : Reagents like zinc powder in the presence of an acid are effective for this transformation. mdpi.com

Low-Valent Metal Salts : Samarium(II) iodide (SmI₂) has been used to cleave the N-O bond, although in some cases, it can lead to unexpected rearrangements and further reactions depending on the substrate's structure. nih.gov In other systems, tin(II) chloride (SnCl₂) has been used to achieve the reductive cleavage. scispace.com

Molybdenum Reagents : Molybdenum hexacarbonyl [Mo(CO)₆] is another reagent capable of cleaving the N-O bond. researchgate.netmdpi.com

Following the N-O bond scission, if the pyridine ring is not desired in the final product, it can be removed. For instance, treatment with methyl triflate quaternizes the pyridine nitrogen, making it a better leaving group that can be subsequently eliminated using a base like sodium hydroxide (B78521) to yield the protected 1,4-amino alcohol. researchgate.netmdpi.com This two-step sequence provides access to enantiomerically enriched piperidine (B6355638) scaffolds from the initial cycloaddition. researchgate.net

Ring Opening Reactions (e.g., Lewis Acid-Mediated)

Lewis acids can mediate the nucleophilic ring-opening of the Diels-Alder cycloadducts, providing a direct route to highly functionalized hydroxylamine-containing compounds without isolating the initial adduct. researchgate.net This approach has been utilized to generate libraries of compounds for biological screening. acs.org

For example, the indium(III) triflate-mediated reaction of a 5-bromo-2-nitrosopyridine Diels-Alder cycloadduct with methanol (B129727) as a nucleophile results in the ring-opening of the oxazine moiety to produce separable isomeric products. nih.gov The use of a water-tolerant Lewis acid, such as ytterbium(III) triflate (Yb(OTf)₃), has also been shown to promote rearrangements and increase product yields in aqueous environments. researchgate.net The coordination of a Lewis acid, such as a Cu(I) complex, to the nitroso dienophile can also be used to control the regioselectivity of the initial cycloaddition reaction itself. beilstein-journals.org

Rearrangement Reactions (e.g., Cope Rearrangement)

The cycloadducts of this compound can undergo sigmatropic rearrangements, such as the hetero-Cope rearrangement, to form different heterocyclic systems. researchgate.netscispace.com The Cope rearrangement is a medchemexpress.commedchemexpress.com-sigmatropic rearrangement of a 1,5-diene. numberanalytics.com In the case of the nitroso-Diels-Alder adducts, a hetero-Cope rearrangement involving the nitrogen and oxygen atoms can occur.

One proposed mechanism involves a copper-catalyzed cleavage of the N-O bond, which leads to the formation of a conjugated N-acyliminium ion. researchgate.net This intermediate can then undergo a subsequent intramolecular addition of the amine moiety. In certain cases, it is postulated that this sequence is followed by a medchemexpress.commedchemexpress.com hetero-Cope rearrangement to furnish the final product, such as a pyrrole. researchgate.netresearchgate.net The nature of the substituents on the original diene and the protecting groups can significantly influence the outcome of these rearrangement reactions. researchgate.net

Nitroso Ene Reactions

The nitroso ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a nitroso compound (the enophile), which acts as a powerful method for the allylic amination of alkenes. illinois.edunih.gov This reaction is atom-economical and proceeds under mild conditions to generate N-allyl hydroxylamines, which are versatile synthetic building blocks. nih.gov Iminonitroso agents, such as this compound derivatives, are particularly effective in these reactions due to their stability and reactivity. nih.gov

Stereoselective and Regioselective Aspects

The nitroso ene reaction exhibits notable regioselectivity when reacting with unsymmetrical alkenes. nih.gov For instance, the reaction of this compound derivatives with geraniol (B1671447), which has two potential reaction sites, generally yields two regioisomeric products. The major product typically results from the reaction at the more electron-rich, trisubstituted double bond. nih.gov This regioselective preference is consistent across various substituted this compound enophiles. nih.gov

Table 1: Regioselectivity in the Nitroso Ene Reaction of this compound Derivatives with Geraniol Reaction of nitroso agents (1a-e) with geraniol gave both regioisomeric ene products, 6,7-adducts (5a-e) and 2,3-adducts (6a-e), with compounds 5a-e as the major products. nih.gov

Entry Nitroso Compound Product (6,7-adduct) Yield (%) Product (2,3-adduct) Yield (%) Total Yield (%)
1 6-Methyl-2-nitrosopyridine (1a) 5a 51 6a 25 76
2 This compound (1b) 5b 61 6b 20 81
3 5-CF₃-2-nitrosopyridine (1c) 5c 65 6c 26 91
4 5-Cl-2-nitrosopyridine (1d) 5d 66 6d 23 89
5 5-Br-2-nitrosopyridine (1e) 5e 65 6e 24 89

Efforts toward enantioselective nitroso ene reactions have been explored using chiral catalysts. The use of a copper(I) complex with a chiral bisphosphine ligand, such as (S)-BINAP or (S)-DifluoroPhos, has been shown to induce enantioselectivity in the reaction of 6-methyl-2-nitrosopyridine, albeit with modest enantiomeric excess (up to 40% ee). nih.gov DFT calculations suggest the reaction proceeds in a stepwise manner through a diradical or zwitterionic intermediate, with C-N bond formation being the rate-determining step, followed by a rapid hydrogen transfer. pku.edu.cn

Generation of Hydroxylamine (B1172632) Scaffolds

The nitroso ene reaction is a highly effective method for the direct synthesis of N-allyl-N-(pyridin-2-yl)hydroxylamine scaffolds. nih.govpku.edu.cn This reaction's utility is highlighted by its application in parallel synthesis to rapidly generate libraries of hydroxylamine derivatives for structure-activity relationship (SAR) studies. nih.gov By reacting various substituted 2-nitrosopyridines with an alkene like 2-methyl-2-butene (B146552), a panel of N-isoprenyl-N-(pyridin-2-yl)hydroxylamines can be synthesized efficiently. nih.gov These hydroxylamine scaffolds have been identified as having potent and selective antibacterial activity, demonstrating the value of the nitroso ene reaction in medicinal chemistry and drug discovery. acs.orgnih.gov

Table 2: Parallel Synthesis of N-Isoprenyl-N-(pyridin-2-yl)hydroxylamines via Nitroso Ene Reaction Parallel reaction of this compound enophiles with 2-methyl-2-butene gave the corresponding racemic N-isoprenyl-N-(pyridin-2-yl)hydroxylamines. nih.gov

This compound Derivative Resulting Hydroxylamine Product
This compound N-isoprenyl-N-(pyridin-2-yl)hydroxylamine
3-Methyl-2-nitrosopyridine N-isoprenyl-N-(3-methylpyridin-2-yl)hydroxylamine
4-Methyl-2-nitrosopyridine N-isoprenyl-N-(4-methylpyridin-2-yl)hydroxylamine
5-Methyl-2-nitrosopyridine N-isoprenyl-N-(5-methylpyridin-2-yl)hydroxylamine
6-Methyl-2-nitrosopyridine N-isoprenyl-N-(6-methylpyridin-2-yl)hydroxylamine
5-(Trifluoromethyl)-2-nitrosopyridine N-isoprenyl-N-(5-(trifluoromethyl)pyridin-2-yl)hydroxylamine
5-Bromo-2-nitrosopyridine N-(5-bromopyridin-2-yl)-N-isoprenylhydroxylamine
5-Chloropyridin-2-yl)hydroxylamine N-(5-chloropyridin-2-yl)-N-isoprenylhydroxylamine
3,5-Dimethyl-2-nitrosopyridine N-isoprenyl-N-(3,5-dimethylpyridin-2-yl)hydroxylamine

Nucleophilic Additions to the Nitroso Group

The nitroso group (–N=O) of this compound possesses a polarized double bond, with the nitrogen atom being electrophilic. This characteristic makes it susceptible to attack by various nucleophiles. The reactivity is analogous to that of a carbonyl group in an aldehyde, where the nitrogen atom serves as the primary site for nucleophilic addition. at.ua This reaction forms the basis for several important synthetic transformations, leading to a diverse range of heterocyclic compounds. The general mechanism involves the attack of a nucleophile on the nitroso nitrogen, followed by subsequent reaction steps that depend on the nature of the nucleophile and the reaction conditions. at.uarsc.org

One of the classic reactions involving nucleophilic addition to a nitroso compound is the Ehrlich-Sachs reaction. rsc.org This reaction involves the condensation of an aromatic nitroso compound with a molecule containing an active methylene (B1212753) group, typically in the presence of a base. rsc.orgsciencemadness.org In the case of this compound, it can react with compounds like malononitrile (B47326) under basic conditions (e.g., using triethylamine) to yield condensed heterocyclic systems. researchgate.netsemanticscholar.org The reaction is initiated by the deprotonation of the active methylene compound to form a carbanion, which then acts as the nucleophile, attacking the electrophilic nitrogen of the nitroso group. Subsequent cyclization and dehydration lead to the final product. rsc.orgresearchgate.net

Table 1: Ehrlich-Sachs Reaction with this compound

Reactant 1 Reactant 2 (Nucleophile) Base Product Reference
This compound Malononitrile Triethylamine 3-Amino-2-cyanoimidazo[1,2-a]pyridine researchgate.net

Another significant reaction is the cycloaddition with nitrile oxides. This compound reacts with nitrile oxides, generated in situ, to afford researchgate.netthieme-connect.combeilstein-journals.orgtriazolo[1,5-a]pyridine N-oxides. researchgate.net Depending on the substituents on the nitrile oxide, the reaction can yield either 1,3-di-N-oxides or 3-mono-N-oxides. This transformation, while formally a cycloaddition, is driven by the nucleophilic character of the nitrile oxide attacking the nitroso group. researchgate.net The electronic nature of the substituent on the nitrile oxide can influence the reaction pathway, with electron-withdrawing groups generally favoring the formation of the di-N-oxide products.

Table 2: Reaction of this compound with Nitrile Oxides

Reactant 1 Nitrile Oxide Product(s) Reference
This compound Ar-CNO researchgate.netthieme-connect.combeilstein-journals.orgTriazolo[1,5-a]pyridine 1,3-di-N-oxides or 3-mono-N-oxides

Furthermore, the electrophilic nature of the nitroso group allows for nitroso-aldol type reactions. rsc.org In these reactions, enolates act as carbon nucleophiles, adding to the nitroso nitrogen to form N-nitroso aldol (B89426) products, which are α-hydroxyamino ketones. This further demonstrates the versatility of this compound as an electrophile in carbon-nitrogen bond-forming reactions. rsc.org

Oxidation Reactions of this compound

The nitroso group represents an intermediate oxidation state for nitrogen and, as such, this compound can be oxidized to the corresponding 2-nitropyridine (B88261). This transformation is a key reaction, often utilized in synthetic sequences where the nitroso compound is formed as an intermediate. thieme-connect.comresearchgate.net

The most common and effective reagent for the oxidation of nitrosopyridines is meta-chloroperbenzoic acid (m-CPBA). at.uathieme-connect.com The reaction outcome can be controlled by adjusting the stoichiometry of the oxidant and the temperature. thieme-connect.com Selective oxidation of the nitroso group to a nitro group can be achieved, providing a direct route to 2-nitropyridine. In some cases, depending on the reaction conditions and the substrate, oxidation can also occur at the pyridine ring nitrogen, leading to the formation of N-oxide derivatives. thieme-connect.com For instance, the oxidation of 2-arylamino-5-nitrosopyridines with m-CPBA can selectively yield either the corresponding 5-nitro derivatives or their N-oxides. thieme-connect.com The synthesis of 2-nitropyridine often proceeds via the oxidation of 2-aminopyridine (B139424), where this compound is a transient intermediate that is oxidized in situ to the final nitro product. researchgate.net

Table 3: Oxidation of Nitrosopyridine Derivatives

Substrate Oxidizing Agent Product(s) Reference
2-Arylamino-5-nitrosopyridine m-Chloroperbenzoic acid (m-CPBA) 2-Arylamino-5-nitropyridine or its N-oxide thieme-connect.com
Dimethylsulfilimide of 2-aminopyridine m-Chloroperbenzoic acid (m-CPBA) This compound (intermediate), further oxidation possible at.ua

Quantum Chemical Calculations

Quantum chemical calculations have been extensively applied to understand the electronic structure and energetics of this compound and its dimers. These studies are fundamental to modeling its behavior in various environments.

Unlike many aromatic C-nitroso compounds which are typically monomeric in solution at room temperature, this compound exists in a dynamic equilibrium between its monomer and dimer forms. rsc.org The dimers, which are azodioxide structures, often predominate at ambient temperatures. rsc.org Computational modeling has been pivotal in understanding this equilibrium.

Studies have shown that for 2-nitrosopyridines, the thermodynamic parameters of dimerization, specifically the entropy and enthalpy terms, can essentially counteract each other. acs.orgfigshare.comnih.gov This delicate balance means that structural modifications and environmental factors, such as the solvent, can significantly influence the position of the monomer-dimer equilibrium. acs.orgfigshare.comnih.gov

Computational searches for energy minima on the potential energy surface have identified multiple stable conformers for the dimers. Depending on the computational method and medium (gas phase or solvent), this compound dimers can have up to three conformers for both the Z- and E-forms. acs.org In solution, this compound and its 4-methyl derivative coexist with only the Z-dimer, while the 3-methyl derivative shows the presence of both Z- and E-dimers. rsc.org Furthermore, ab initio calculations have revealed that the thermal, unimolecular interconversion between the E and Z isomers of the dimer is a symmetry-forbidden process. mdpi.com Instead, the isomerization occurs through a two-step mechanism involving the dissociation of the dimer into its constituent monomers, followed by re-dimerization into the other isomeric form. mdpi.com

CompoundObserved Species in Solution (with Monomer)Reference
This compoundZ-dimer only rsc.org
3-methyl-2-nitrosopyridineZ-dimer (major) and E-dimer (minor) rsc.org
4-methyl-2-nitrosopyridineZ-dimer only rsc.org

Density Functional Theory (DFT) has proven to be a particularly effective tool for modeling the monomer-dimer equilibria of this compound. acs.org A range of functionals has been tested to find the most accurate and reliable level of theory for these systems.

The highest level of agreement with experimental standard reaction Gibbs energies for dimerization was achieved using double-hybrid density functionals, such as B2PLYP-D3, PBE0DH, and DSD-PBEB86, when combined with basis sets of triple-ζ quality. acs.orgfigshare.comacs.org Among other tested methods, the global hybrid functional PBE0 also provided adequate results, making it a suitable choice for preliminary investigations. acs.orgfigshare.comnih.gov These DFT calculations have been instrumental in analyzing the intricate thermodynamic details of the dimerization reactions, including the varying solvation energies of the different conformers. acs.orgfigshare.com

Computational MethodPerformance for Dimerization EquilibriaReference
B2PLYP-D3, PBE0DH, DSD-PBEB86 (Double-Hybrid DFT)Best agreement with experimental data acs.orgfigshare.com
PBE0 (Global Hybrid DFT)Adequate for preliminary work acs.orgfigshare.com
MP2, MP4(SDQ), CCSDInferior results compared to best DFT methods figshare.comacs.org
CCSD(T)Too computationally demanding for practical use figshare.comacs.org

In addition to DFT, various ab initio quantum chemistry methods have been applied to study this compound. While these methods are based on first principles without empirical parameterization, their computational cost and accuracy can vary significantly.

For the specific task of modeling the monomer-dimer equilibria, methods such as Møller-Plesset perturbation theory (MP2, MP4(SDQ)) and Coupled Cluster (CCSD) were found to yield results inferior to those from the top-performing double-hybrid DFT functionals. figshare.comacs.org Higher-level ab initio methods like CCSD(T), often considered the "gold standard" in quantum chemistry, were generally too computationally expensive for routine application to molecules of this size. figshare.comacs.org However, ab initio calculations were crucial in early studies for establishing that the direct unimolecular E-Z isomerization of azodioxide dimers is forbidden by orbital symmetry rules, a fundamental mechanistic insight. mdpi.com

Application of Density Functional Theory (DFT)

Computational Studies of Reaction Mechanisms

Computational studies have been essential for mapping out the detailed mechanisms of reactions involving this compound, most notably the hetero-Diels-Alder reaction, where it acts as a dienophile.

Pioneering computational work on the intermolecular nitroso hetero-Diels-Alder reaction demonstrated that it proceeds through a concerted, yet asynchronous, transition state. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org In this transition state, the formation of the new carbon-oxygen and carbon-nitrogen bonds does not occur to the same extent simultaneously. Calculations show that the distance of the forming C–O bond is significantly shorter than that of the forming C–N bond in the transition state structure. beilstein-journals.orgbeilstein-journals.org

A key finding from transition state analysis is the "exo lone pair effect". beilstein-journals.orgbeilstein-journals.org This refers to the steric and electronic repulsion between the lone pair of electrons on the nitrogen atom of the nitroso group and the π-electrons of the diene in the exo transition state. This repulsion raises the energy of the exo pathway, leading to a strong preference for the endo transition state. beilstein-journals.org For the model reaction between HNO and 1,3-butadiene, the endo-transition state was found to be 8.6 kcal/mol lower in activation energy than the exo state. beilstein-journals.org

The energetic profiles of reactions involving this compound have been thoroughly investigated using computational methods. These profiles map the potential energy of the system as it progresses from reactants to products, revealing activation energies and the relative stabilities of intermediates and transition states. chemguide.co.ukibchem.com

Synthesis of Complex Organic Molecules

This compound serves as a key building block in the synthesis of diverse and complex organic molecules. Its ability to participate in highly selective cycloaddition reactions allows for the efficient construction of intricate molecular frameworks from relatively simple starting materials.

Formation of Heterocyclic Scaffolds

The hetero-Diels-Alder reaction is a cornerstone of modern synthetic chemistry, and this compound is a highly effective dienophile in these transformations. beilstein-journals.orgbeilstein-journals.org It readily reacts with conjugated dienes to produce 3,6-dihydro-2H-1,2-oxazine derivatives, which are versatile intermediates for the synthesis of other important heterocyclic compounds like piperidines and pyrroles. beilstein-journals.orgbeilstein-journals.orgnih.govnii.ac.jpresearchgate.net

The reaction between a nitroso compound, such as this compound, and a conjugated diene results in a [4+2] cycloaddition, forming the 3,6-dihydro-2H-1,2-oxazine ring system. beilstein-journals.org These reactions are often characterized by high regio- and stereoselectivity. beilstein-journals.org The resulting oxazine ring contains a weak N-O bond that can be readily cleaved, opening pathways to a variety of other functionalized molecules. nih.gov

For instance, the cycloadducts derived from the reaction of this compound with N-acyl-1,2-dihydropyridines serve as a platform for generating molecular diversity. nih.gov Reductive cleavage of the N-O bond in these bicyclic adducts can lead to the formation of highly substituted piperidines, a structural motif frequently found in pharmaceuticals and natural products. nih.govacs.orgsnnu.edu.cnmdpi.com Furthermore, these same cycloadducts can be rearranged under different catalytic conditions, such as with copper catalysts, to yield functionalized pyrroles. nih.govrsc.orgrsc.org

Table 1: Heterocyclic Scaffolds from this compound Reactions
Target ScaffoldKey ReactionIntermediateSignificanceReferences
3,6-dihydro-2H-1,2-oxazinesNitroso Diels-Alder ReactionDirect CycloadductVersatile synthetic intermediate. beilstein-journals.org, beilstein-journals.org, nii.ac.jp
PiperidinesN-O Bond Cleavage (e.g., hydrogenation)1,2-Oxazine AdductPrivileged scaffold in medicinal chemistry. nih.gov, acs.org, snnu.edu.cn
PyrrolesRearrangement of Cycloadduct (e.g., Cu-catalyzed)1,2-Oxazine AdductCore structure in many bioactive compounds. nih.gov, rsc.org, rsc.org

Functionalization of Diene-Containing Natural Products

The nitroso Diels-Alder (NDA) reaction employing this compound and its derivatives is an efficient method for the late-stage functionalization of complex natural products that contain a diene moiety. nih.gov This strategy allows for the modification of biologically active molecules to generate libraries of new compounds with potentially altered or improved pharmacological properties. nih.govnih.gov

Substituted 2-nitrosopyridines are often chosen for these transformations due to their optimal balance of reactivity and stability. nih.gov The reactions typically proceed with high efficiency and stereoselectivity. A notable example is the reaction of thebaine, an opium alkaloid, with 6-methyl-2-nitrosopyridine, which yields the corresponding cycloadduct in near-quantitative yield as a single isomer. nih.gov

Similarly, steroidal dienes, such as ergosterol (B1671047), readily undergo cycloaddition with this compound derivatives. nih.gov These reactions provide a direct route to novel sterol analogs. The resulting cycloadducts can be further modified, for instance, by cleaving the N-O bond, to produce compounds that have shown encouraging anticancer activity in preliminary studies. nih.gov This approach highlights the power of the NDA reaction to quickly build molecular complexity and access new biologically relevant chemical space from readily available natural products. nih.gov

Synthesis of Conduramine Analogs

This compound has proven to be a key reagent in the synthesis of conduramine analogs. d-nb.info Conduramines are aminocyclohexene-triols, a class of compounds that serve as valuable intermediates in the synthesis of various biologically active molecules, including aminosugars and azasugars. d-nb.info

The synthesis of (-)-peracetylated conduramine A-1 utilizes an asymmetric nitroso Diels-Alder reaction. d-nb.inforesearchgate.net In this approach, a chiral diene undergoes a cycloaddition reaction with this compound. The reaction can be catalyzed by a copper(I) complex with a chiral ligand, such as a Walphos derivative, to achieve high enantioselectivity. researchgate.netbeilstein-journals.org The resulting bicyclic 1,2-oxazine cycloadduct is then carried through a series of transformations to yield the target conduramine structure. researchgate.net This strategy showcases the utility of this compound in enantioselective synthesis, providing access to stereochemically defined and complex molecules. researchgate.netbeilstein-journals.org

Derivatization Reagent in Analytical Chemistry

Beyond its role in constructing complex molecules, this compound serves as a powerful derivatizing agent in analytical chemistry, particularly for enhancing the detection of specific analytes in mass spectrometry. medchemexpress.comcymitquimica.com

Enhancing Ionization Efficiency in Mass Spectrometry (LC-MS/MS)

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the sensitivity of detection is critically dependent on the ionization efficiency of the analyte. nih.govdntb.gov.ua Many important biological molecules, such as vitamin D metabolites, possess a conjugated diene system but ionize poorly by electrospray ionization (ESI). medchemexpress.comresearchgate.net Chemical derivatization with a reagent that introduces a readily ionizable group can dramatically improve detection sensitivity. dntb.gov.ua

This compound has emerged as a superior derivatization reagent for diene-containing analytes. nih.gov It acts as an excellent dienophile in Diels-Alder reactions, forming stable derivatives with the target molecules. medchemexpress.com The pyridine ring incorporated into the derivative is more easily ionized than the underivatized analyte, leading to a significant enhancement in signal intensity in the mass spectrometer. medchemexpress.comresearchgate.net This improved ionization allows for the quantification of very low abundance metabolites from small sample volumes. nih.govdntb.gov.ua

"Click" Derivatization in Vitamin D Metabolite Analysis

The analysis of vitamin D and its metabolites is clinically significant but challenging due to their low physiological concentrations. nih.gov The Diels-Alder reaction with this compound is employed as a "click" derivatization strategy to overcome this challenge. medchemexpress.comnih.govresearchgate.net The term "click" chemistry refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

When applied to vitamin D metabolites, this compound reacts specifically with the s-cis conjugated diene system present in their structure. nih.gov This reaction is highly efficient and selective. Compared to other derivatization reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), this compound offers comparable or even greater sensitivity enhancement without the chromatographic separation issues that can arise with bulkier reagents. nih.govresearchgate.net The resulting this compound derivatives of vitamin D metabolites exhibit excellent chromatographic behavior and allow for highly sensitive and accurate quantification by LC-MS/MS, making it a promising method for clinical and research applications. nih.govnih.gov

Table 2: Performance of this compound in Vitamin D Analysis
ParameterFindingAdvantageReferences
SensitivityImproves ionization and provides higher sensitivity compared to reagents like PTAD.Enables quantification of picomolar concentrations of active metabolites like 1α,25(OH)₂VitD. nih.gov, researchgate.net
ChromatographyResulting derivatives facilitate high-resolution chromatographic separation of major metabolites.Avoids the deterioration in separation seen with larger, fixed-charge derivatization reagents. nih.gov, researchgate.net
Sample VolumeAllows for quantification from smaller serum volumes (e.g., 100 µL).Reduces sample requirements for clinical and research studies. nih.gov
ApplicabilityThe Diels-Alder derivatization method is generally applicable to a variety of diene analytes.Versatile reagent for enhancing detection of other diene-containing compounds. nih.gov, medchemexpress.com

Probe for Detecting Natural Products with Conjugated Alkenes

The identification and isolation of novel natural products from complex biological extracts is a significant challenge in drug discovery. nih.gov Reactivity-based screening has emerged as a powerful strategy to overcome this, utilizing chemoselective probes to tag and identify molecules with specific functional groups. nih.gov Within this context, this compound derivatives have been developed as highly effective probes for the detection of natural products containing conjugated diene systems. nih.govnih.gov

An optimized probe, 5-bromo-2-nitrosopyridine, has been identified as a particularly suitable reagent for this purpose. nih.govacs.org This probe chemoselectively reacts with conjugated olefins through a nitroso-Diels-Alder cyclization. nih.govacs.org The resulting derivative possesses two key features that facilitate its rapid identification: a distinct chromophore and an isotopically unique bromine atom. nih.govacs.org These characteristics allow for easy detection using liquid chromatography/mass spectrometry (LC/MS). nih.govacs.org

The utility of this nitrosopyridine-based probe has been demonstrated in the screening of bacterial extracts. nih.govacs.org It has been shown to cleanly and regioselectively label a variety of natural products known to contain conjugated dienes. nih.govacs.org

Table 1: Natural Products Labeled by 5-bromo-2-nitrosopyridine Probe

Natural Product Producing Organism
Tylactone Bacterial Producer
Novodaryamide Bacterial Producer
Daryamide A Bacterial Producer
Piperazimycin A Bacterial Producer
Saccharamonopyrones A and B Bacterial Producer

This table showcases natural products successfully identified using the 5-bromo-2-nitrosopyridine probe, as reported in studies. nih.govacs.org

A notable success of this method was the discovery of nocarditriene from the marine-derived Nocardiopsis strain CNY-503. nih.govacs.orgacs.org This novel natural product features an unprecedented epoxy-2,3,4,5-tetrahydropyridine structure, highlighting the probe's ability to facilitate the discovery of new chemical entities. nih.govacs.org The method is particularly powerful when combined with genome-mining techniques that identify polyketide gene clusters responsible for the biosynthesis of conjugated alkenes. nih.govacs.org

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy in drug discovery that aims to create structurally diverse collections of small molecules to explore novel areas of chemical space. nih.govcam.ac.uk This approach is crucial for identifying new molecular entities with potential biological activity, especially when a specific biological target is not known. cam.ac.uk this compound and its derivatives play a significant role in DOS strategies due to their ability to participate in complexity-generating reactions, such as the nitroso-Diels-Alder (NDA) reaction. nih.govresearchgate.net

The NDA reaction, particularly with N-acyl-1,2-dihydropyridines as the diene component, serves as a powerful platform for generating molecular diversity. nih.govresearchgate.net This reaction can lead to different cycloadducts, which can then be further manipulated through various synthetic transformations. nih.govresearchgate.net This reagent-based approach allows for the generation of both stereochemical and skeletal diversity from a common starting material. nih.gov

By reacting various nitroso species (aryl-, acyl-, and carbamoyl (B1232498) nitroso derivatives) with N-protected 1,2-dihydropyridines, a range of NDA cycloadducts can be formed. nih.gov These adducts serve as versatile intermediates that can be subjected to different reductive conditions, leading to a variety of heterobicyclic scaffolds and functionalized heterocycles. researchgate.net This strategy exemplifies a core principle of DOS: to quickly build molecular complexity and access a wide range of molecular architectures. nih.govcam.ac.uk The application of DOS principles to the NDA chemistry of 1,2-dihydropyridines has provided pathways to novel oxadiaza-bicyclic-[3.3.1]-nonene scaffolds, demonstrating the potential of this chemistry in generating new, biologically relevant molecules. researchgate.net

Research Highlights and Recent Developments

Recent research has continued to uncover new applications and properties of 2-nitrosopyridine.

Asymmetric Catalysis: Enantioselective nitroso-Diels-Alder reactions using this compound have been developed. For example, copper-Segphos catalyzed reactions with cyclic 1,3-dienes have been reported to proceed with high enantioselectivity. nih.gov

Natural Product Functionalization: The nitroso Diels-Alder reaction has been utilized to functionalize diene-containing natural products. For instance, thebaine has been shown to react with 6-methyl-2-nitrosopyridine to yield a single cycloadduct isomer. nih.gov

Probe for Natural Product Discovery: A chemoselective probe based on this compound has been developed to detect and isolate polyketide natural products containing conjugated alkenes. This approach led to the discovery of new natural products like novodaryamide and nocarditriene. researchgate.net

Synthesis of Bioactive Molecules: this compound has been used as a key reagent in the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, which have shown selective antibacterial activity. medchemexpress.com

Conclusion

2-Nitrosopyridine has emerged as a valuable and versatile compound in the field of organic chemistry. Its unique combination of a reactive nitroso group and a coordinating pyridine (B92270) moiety provides a powerful tool for the synthesis of complex molecules. From its fundamental role in cycloaddition reactions to its application in the discovery of new natural products and the development of potential therapeutic agents, the research landscape of this compound continues to expand, promising further innovations in chemical synthesis and medicinal chemistry.

Biological and Medicinal Chemistry Research

Antibacterial Agents and Scaffolds

The search for new antibacterial agents has led to the investigation of scaffolds derived from 2-nitrosopyridine. These efforts have been particularly fruitful in identifying compounds with activity against Gram-positive bacteria.

Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds

A significant breakthrough in the field was the discovery of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds as a new class of selective antibacterial agents. nih.govnih.gov This discovery stemmed from the screening of a structurally diverse library of approximately 100 heterocyclic molecules. nih.govnih.gov These molecules were generated through Lewis acid-mediated nucleophilic ring-opening reactions with nitroso Diels-Alder cycloadducts and nitroso ene reactions involving substituted alkenes. nih.govnih.gov

The initial screening revealed that compounds containing either pyridine (B92270) or isoxazole (B147169) heterocycles exhibited strong antibacterial activity against Micrococcus luteus. nih.gov Further investigation highlighted the N-alkyl-N-(pyridin-2-yl)hydroxylamine structure as a particularly potent scaffold. nih.govnih.gov These compounds demonstrated selective and potent activity against the Gram-positive bacterium Micrococcus luteus ATCC 10240, with a minimum inhibitory concentration (MIC90) of 2.0 μM. nih.govnih.govacs.org They also showed moderate activity against other Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.govacs.org

To facilitate further study and optimization, a new synthetic route to this active core was developed. This method utilizes palladium-catalyzed Buchwald-Hartwig amination reactions of N-alkyl-O-(4-methoxybenzyl)hydroxylamines with 2-halopyridines. nih.govacs.org This synthetic strategy proved valuable for conducting structure-activity relationship (SAR) studies and identifying the simplest active structural fragment. nih.govacs.org The combination of diversity-oriented synthesis and parallel synthesis was instrumental in identifying these novel antibacterial scaffolds. nih.govacs.org

Structure-Activity Relationships (SAR) in Antibacterial Activity

Subsequent structure-activity relationship (SAR) studies provided valuable insights into the features required for the antibacterial activity of N-alkyl-N-(pyridin-2-yl)hydroxylamines. The initial library screening indicated that while several related structures were synthesized, only specific classes of compounds showed significant activity. nih.gov

Notably, the N-alkyl-N-(pyridin-2-yl)hydroxylamines generally exhibited greater zones of growth inhibition in agar (B569324) diffusion assays compared to their N-alkyl-N-(5-methylisoxazol-3-yl)hydroxylamine counterparts, suggesting the pyridine ring is a preferred heterocycle for antibacterial potency. nih.gov Among the active pyridyl compounds, 7a , 9 , and 11a were selected for broader testing against a panel of microorganisms. nih.gov

The SAR studies revealed that the core N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffold is crucial for activity. nih.govnih.gov Modifications to the alkyl group and the pyridine ring can influence the potency and spectrum of activity. The development of a new synthetic route using Buchwald-Hartwig amination was key to exploring these relationships and pinpointing the essential structural elements for antibacterial efficacy. nih.govacs.org

Anticancer Activity and Prodrug Development

The reactivity of this compound has also been harnessed in the development of anticancer agents, particularly through the creation of prodrugs that can be selectively activated.

Colchicine (B1669291) Analogs as Prodrugs

Researchers have synthesized a series of ring-C modified analogs of colchicine using iminonitroso Diels-Alder reactions, with this compound derivatives acting as key reagents. nih.gov These reactions proved to be highly regioselective and stereoselective. nih.gov Several of the resulting analogs displayed cytotoxic activity comparable to colchicine itself against PC-3 and MCF-7 cancer cell lines. nih.gov

The mechanism of action for these analogs involves them acting as prodrugs of colchicine. nih.gov Under the conditions of the biological assay, they undergo a retro-Diels-Alder reaction to release the parent colchicine molecule. nih.gov For instance, the reaction of colchicine with 6-methyl-2-nitrosopyridine yielded a single adduct, while this compound itself produced two regioisomeric adducts. nih.gov Interestingly, the use of 3-methyl-2-nitrosopyridine did not result in a cycloaddition reaction. nih.gov In vitro microtubule polymerization assays confirmed that these modifications altered the interaction of the compounds with tubulin. nih.gov

Modified Sterol Analogs with Anticancer Activity

In another approach, novel sterol analogs were prepared through nitroso Diels-Alder reactions with ergosterol (B1671047), utilizing this compound derivatives as dienophiles. nih.gov These cycloaddition reactions were also characterized by excellent regio- and stereoselectivity. nih.gov

Subsequent N-O bond cleavage of the resulting cycloadducts generated a new class of sterol analogs. nih.gov These compounds were then evaluated for their biological activity and showed encouraging anticancer activity in PC-3 and MCF-7 cancer cell lines. nih.gov This methodology provides an efficient route for the derivatization of diene-containing natural products to generate compounds with potential pharmacological relevance. nih.gov It is worth noting that broad antibacterial testing of these novel sterol analogs did not reveal any significant activity against Gram-positive or Gram-negative organisms. nih.gov

Mechanism of Biological Action

The biological activity of compounds derived from this compound is intrinsically linked to the chemistry of the nitroso group and the resulting scaffolds.

In the context of anticancer activity, the colchicine analogs function as prodrugs, releasing the active antimitotic agent, colchicine, via a retro-Diels-Alder reaction. nih.gov This highlights a chemical-based mechanism for targeted drug release. For the modified sterol analogs, while the precise mechanism of their anticancer action is still under investigation, it is clear that the derivatization of the ergosterol core is key to their activity. nih.gov The generation of reactive oxygen species (ROS) by nitroso compounds is a potential mechanism that can lead to damage in cancer cells. ontosight.ai

The reactivity of the nitroso group is fundamental to the synthesis of these biologically active molecules. The nitroso Diels-Alder reaction is a powerful tool for the functionalization of complex natural products containing dienes. nih.gov This reaction allows for the creation of diverse libraries of compounds from natural product scaffolds. nih.govnih.gov The initial adducts from these reactions can often be further modified, for example, through the cleavage of the N-O bond, to generate additional diversity and new compounds with potential biological activities. nih.govnih.gov

DNA Damage and Cancer Initiation (General Nitroso Compounds)

N-nitroso compounds (NOCs) are a class of chemicals that have long been recognized for their mutagenic and carcinogenic properties. oup.com These compounds are capable of inducing DNA damage, a critical event in the initiation of cancer. oup.comnih.gov The general mechanism through which nitroso compounds exert their genotoxic effects involves their metabolic activation to form highly reactive electrophilic intermediates. mdpi.com These intermediates can then interact with cellular macromolecules, most significantly with DNA.

The primary mechanism of DNA damage by many nitroso compounds is through alkylation. oup.comacs.org This process involves the transfer of an alkyl group from the nitroso compound to the DNA molecule, resulting in the formation of DNA adducts. mdpi.com These adducts are chemical entities attached to the DNA that can alter its structure and function. Common sites of alkylation on DNA bases include the oxygen and nitrogen atoms. For instance, compounds like N-methyl-N-nitrosourea (MNU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) are known to produce lesions such as O6-methylguanine and N7-methylguanine. nih.gov

The formation of these DNA adducts can have several detrimental consequences. If not repaired by the cell's DNA repair machinery, these lesions can lead to miscoding during DNA replication. mdpi.com For example, O6-methylguanine can mispair with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations during subsequent rounds of DNA replication. nih.gov Such mutations in critical genes, such as tumor suppressor genes or proto-oncogenes, can disrupt normal cellular processes and contribute to the initiation of carcinogenesis. nih.gov

Type of Damage Mechanism Consequence
DNA AlkylationTransfer of an alkyl group to DNA bases.Formation of DNA adducts (e.g., O6-methylguanine), leading to mispairing and mutations.
Oxidative DamageGeneration of reactive oxygen species (ROS).DNA strand breaks and formation of oxidized bases.
Genomic InstabilityAccumulation of unrepaired DNA lesions.Increased mutation rates and chromosomal aberrations.

Interaction with Tubulin (Colchicine Analogs)

This compound has been utilized in medicinal chemistry as a reagent for the synthesis of modified natural products, including analogs of colchicine. nih.gov Colchicine is a well-known antimitotic agent that exerts its biological activity by binding to tubulin, the protein subunit of microtubules. nih.govnih.gov This binding inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis, which is why colchicine and its analogs are of interest in cancer research. nih.gov

The interaction between colchicine and tubulin is highly dependent on the specific structural features of the colchicine molecule, particularly its trimethoxybenzene (ring A) and tropolone (B20159) (ring C) moieties. nih.govnih.gov Researchers have synthesized analogs of colchicine by modifying its C-ring through Diels-Alder reactions with dienophiles like this compound. nih.govscispace.com This reaction introduces a new heterocyclic ring structure onto the colchicine skeleton. scispace.com

Studies on these this compound-derived colchicine analogs have shown that these structural modifications significantly affect their interaction with tubulin. nih.govscispace.com In vitro microtubule polymerization assays have been conducted to compare the activity of these analogs to that of colchicine itself. nih.govscispace.com The results from these studies have generally indicated that the introduction of the oxazine (B8389632) ring, resulting from the reaction with this compound, leads to a decrease in the inhibitory activity towards microtubule polymerization. scispace.com

This reduced activity suggests that the structural rigidity and the nature of the substituent introduced by the this compound moiety alter the binding affinity of the colchicine analog for tubulin. scispace.com Even though some of these analogs exhibit cytotoxicity against cancer cell lines, this is sometimes attributed to a retro-Diels-Alder reaction under assay conditions, which releases the original colchicine molecule, allowing it to act as a prodrug. nih.gov The direct interaction of the stable analog with tubulin is, however, generally weaker than that of the parent colchicine.

Compound Modification Effect on Tubulin Interaction Reference
ColchicineParent CompoundHigh affinity binding, inhibits microtubule polymerization nih.gov
Colchicine-2-nitrosopyridine adductsAddition of an oxazine ring to the C-ring of colchicineDecreased inhibitory activity on microtubule polymerization nih.govscispace.com

The research in this area highlights the sensitivity of the colchicine-tubulin interaction to structural changes and demonstrates the use of this compound as a tool to probe these structure-activity relationships. nih.govscispace.com

Q & A

Basic Research Questions

How can 2-Nitrosopyridine be synthesized, and what intermediates are involved?

This compound is synthesized via a two-step protocol:

Intermediate Formation : Generate an N,N-dimethyl sulfilimine intermediate by reacting dimethyl sulfide with chloramine-T or a related nitrosating agent.

Oxidation : Treat the intermediate with meta-chloroperbenzoic acid (m-CPBA) to oxidize the sulfilimine to the nitroso derivative .
Key Validation : Confirm product identity via NMR (monitoring nitroso proton signals at δ ~10-12 ppm) and mass spectrometry.

What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : Identify monomer-dimer equilibria (e.g., split signals in 1H^1H NMR due to temperature-dependent dimerization) .
  • X-Ray Crystallography : Resolve solid-state configurations (e.g., Z-dimer conformation with pyridine rings twisted at ~62.7°) .
  • UV-Vis Spectroscopy : Monitor nitroso group absorption bands (~250-300 nm) to assess solution-state behavior.

How should researchers handle stability issues with this compound during storage?

  • Storage Conditions : Store in inert atmospheres (argon) at ≤ -20°C to minimize dimer dissociation or oxidative degradation.
  • Decomposition Monitoring : Regularly check for color changes (yellow to brown indicates degradation) and validate via TLC or HPLC.

Advanced Research Questions

How do monomer-dimer equilibria of this compound affect experimental outcomes, and how can these dynamics be quantified?

This compound exists in equilibrium between monomers and Z/E-dimers in solution, with Z-dimers dominating at ambient temperatures.
Methodology :

  • Variable-Temperature 1H^1H NMR : Measure equilibrium constants (KeqK_{eq}) by tracking signal coalescence at elevated temperatures (e.g., ΔH ≈ 53–58 kJ/mol for dissociation) .
  • 2D-EXSY NMR : Determine exchange rates between monomer and dimer states (ΔG‡ ≈ 70–82 kJ/mol at 298 K) .
    Implications : Kinetic data inform reaction conditions (e.g., elevated temperatures favor monomeric reactivity in Diels-Alder reactions).

What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from solvent polarity, concentration effects, or equilibrium shifts.
Resolution Workflow :

Concentration-Dependent Studies : Dilute solutions enhance monomer detection, while concentrated solutions stabilize dimers.

Computational Modeling : Compare experimental NMR/IR data with DFT-calculated spectra for monomeric vs. dimeric forms.

Cross-Validation : Correlate solution-state NMR with solid-state X-ray structures to confirm dominant conformers .

How can this compound be applied in Click chemistry or Diels-Alder reactions?

  • Click Chemistry : Utilize as a dienophile in copper-free strain-promoted azide-alkyne cycloadditions (SPAAC).
    • Example : React with cyclooctynes to form stable triazoles under mild conditions .
  • Diels-Alder Reactions : Employ as an electron-deficient dienophile with conjugated dienes (e.g., furans). Monitor regioselectivity via 1H^1H NMR and HPLC .

What experimental design considerations are critical for studying this compound’s reactivity?

  • Control Variables : Temperature (to modulate monomer-dimer ratios), solvent polarity (aprotic solvents favor monomeric states), and catalyst selection.
  • Hypothesis Testing : Formulate research questions addressing structure-activity relationships (e.g., “How do substituents on the pyridine ring influence dimer stability?”) .
  • Data Triangulation : Combine kinetic studies (stopped-flow spectroscopy) with computational simulations (MD/DFT) to validate reaction mechanisms .

Data Analysis and Interpretation

How should researchers analyze conflicting thermodynamic data from monomer-dimer studies?

  • Statistical Approaches : Use nonlinear regression to fit variable-temperature NMR data to van’t Hoff equations, extracting ΔH and ΔS values .
  • Error Analysis : Quantify uncertainties in KeqK_{eq} measurements via repeated trials and error propagation calculations.
  • Comparative Studies : Benchmark results against methyl-substituted analogs (e.g., 3-methyl-2-nitrosopyridine) to identify substituent effects .

What methodologies optimize the reproducibility of this compound-based syntheses?

  • Standardized Protocols : Document reaction conditions (e.g., stoichiometry, solvent purity, inert atmosphere) to minimize batch-to-batch variability .
  • Collaborative Validation : Share synthetic procedures with independent labs for cross-verification, as recommended by open-science frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.